molecular formula C11H8Cl2N2O2S2 B3083522 N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142200-28-9

N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No. B3083522
CAS RN: 1142200-28-9
M. Wt: 335.2 g/mol
InChI Key: WLBBJPUTBUOIFJ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H8Cl2N2O2S2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues and Carcinogenicity

A study by Ashby et al. (1978) focused on thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. This research is relevant because it addresses the substitution of aromatic rings with thiophene, a feature that might share some similarity with the thiazole moiety in the compound of interest. The findings suggest that such substitutions can retain biological activity and indicate potential carcinogenicity, highlighting the importance of evaluating structurally similar compounds for safety and biological effects (Ashby et al., 1978).

Acetamide and Formamide Derivatives

Kennedy (2001) reviewed the biological effects of acetamide, formamide, and their derivatives, offering insights into the toxicity and biological activity of compounds with acetamide groups. This information might be indirectly relevant to understanding the biological implications of compounds with acetamide functionalities, such as the one (Kennedy, 2001).

Antiplatelet and Antithrombotic Applications

Saeed et al. (2017) discussed the synthesis and pharmaceutical significance of (S)-clopidogrel, a thienopyridine-class drug with antiplatelet and antithrombotic properties. While the specific compound is not directly related, the discussion on the synthesis and application of sulfur-containing heterocycles could provide valuable context for the design and potential therapeutic use of related compounds (Saeed et al., 2017).

Sulfonamides in Clinical Use

Carta et al. (2012) reviewed sulfonamides, highlighting their widespread clinical use and recent patent literature. This review might offer insight into the structural features and biological activities relevant to compounds with similar functionalities or intended for similar therapeutic applications (Carta et al., 2012).

Environmental and Biodegradation Studies

Magnoli et al. (2020) discussed the environmental implications and microbial biodegradation of 2,4-D, a widely used herbicide. Although not directly related to the compound , understanding the environmental behavior and degradation pathways of chlorinated compounds could provide insights into the environmental impact and management of related chemicals (Magnoli et al., 2020).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c12-5-1-2-6(13)7(3-5)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBBJPUTBUOIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CC2C(=O)NC(=S)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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